molecular formula C8H8BrNO2 B062722 4-Bromo-3-methoxybenzamide CAS No. 176961-57-2

4-Bromo-3-methoxybenzamide

Cat. No.: B062722
CAS No.: 176961-57-2
M. Wt: 230.06 g/mol
InChI Key: YHMZDFBWPAFJOJ-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 It is characterized by a bromine atom at the fourth position and a methoxy group at the third position on the benzene ring, with an amide functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxybenzamide typically involves the bromination of 3-methoxybenzamide. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 4-azido-3-methoxybenzamide or 4-thio-3-methoxybenzamide.

    Oxidation: Formation of 4-bromo-3-hydroxybenzamide.

    Reduction: Formation of 4-bromo-3-methoxybenzylamine.

Scientific Research Applications

4-Bromo-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-3-methoxybenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting various signaling pathways and cellular processes.

Comparison with Similar Compounds

    4-Bromo-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Bromo-3-methoxybenzoic acid: Contains a carboxylic acid group instead of an amide group.

    4-Bromo-3-methoxybenzylamine: The amide group is reduced to an amine.

Uniqueness: 4-Bromo-3-methoxybenzamide is unique due to the combination of its bromine atom and methoxy group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Bromo-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in cancer therapy and inflammation.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group attached to a benzamide structure. These substituents influence its reactivity and biological interactions, making it a valuable compound for research.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The compound's mechanism involves disrupting microtubule dynamics, which is critical for mitosis. Specifically, studies have shown that it can induce G2/M cell cycle arrest and promote apoptosis in cancer cells by targeting tubulin polymerization pathways .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Inhibition of microtubule polymerization
MCF73.5Induction of apoptosis
HT-296.0Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory potential. It has shown promise in inhibiting enzymes involved in inflammatory pathways, suggesting its utility as an anti-inflammatory agent. This dual activity enhances its therapeutic profile, particularly for conditions characterized by both inflammation and cancer.

Table 2: Anti-inflammatory Activity

Assay TypeResult
Enzyme Inhibition (COX-2)IC50 = 10 µM
Cytokine Release (IL-6)Decreased by 50% at 5 µM

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Tubulin Interaction : The compound binds to the colchicine site on tubulin, disrupting microtubule assembly which is essential for cell division.
  • Enzyme Modulation : It may also inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in significant cytotoxicity against HeLa cells, with an IC50 value indicating potent antiproliferative effects. Immunofluorescence assays confirmed disruption of the microtubule network .
  • Inflammation Model : In a murine model of inflammation, administration of the compound reduced paw edema significantly compared to control groups, supporting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

4-bromo-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMZDFBWPAFJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622457
Record name 4-Bromo-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176961-57-2
Record name 4-Bromo-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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